molecular formula C19H26O6 B12698583 Trichothec-9-ene-3,15-diol, 12,13-epoxy-, 15-acetate, (3alpha)- CAS No. 38818-51-8

Trichothec-9-ene-3,15-diol, 12,13-epoxy-, 15-acetate, (3alpha)-

Cat. No.: B12698583
CAS No.: 38818-51-8
M. Wt: 350.4 g/mol
InChI Key: IGDIDZAQDRAJRB-UPGMHYFXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Deacetylcalonectrin can be synthesized through the biosynthetic pathway of trichothecenes in Fusarium species. The process begins with the cyclization of farnesyl pyrophosphate to trichodiene, followed by oxygenation to isotrichotriol. This intermediate is further cyclized to isotrichodermol, a tricyclic precursor . The subsequent steps involve:

Industrial Production Methods

Industrial production of 3-Deacetylcalonectrin typically involves the cultivation of Fusarium species under controlled conditions to maximize the yield of the desired mycotoxin. Genetic manipulation of the fungi, such as the deletion of specific Tri genes, can enhance the production of 3-Deacetylcalonectrin by preventing the formation of other trichothecene derivatives .

Chemical Reactions Analysis

Types of Reactions

3-Deacetylcalonectrin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

Major products formed from these reactions include various hydroxylated and acetylated derivatives of 3-Deacetylcalonectrin, which can have different biological activities and toxicities .

Mechanism of Action

3-Deacetylcalonectrin exerts its effects by inhibiting protein synthesis in eukaryotic cells. It binds to the peptidyl transferase center of the ribosome, preventing the elongation of polypeptide chains . This inhibition disrupts cellular functions and can lead to cell death. The molecular targets involved include ribosomal RNA and associated proteins .

Properties

CAS No.

38818-51-8

Molecular Formula

C19H26O6

Molecular Weight

350.4 g/mol

IUPAC Name

[(1R,2R,7R,9R,10R,12S)-10-acetyloxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate

InChI

InChI=1S/C19H26O6/c1-11-5-6-18(9-22-12(2)20)15(7-11)25-16-14(24-13(3)21)8-17(18,4)19(16)10-23-19/h7,14-16H,5-6,8-10H2,1-4H3/t14-,15-,16-,17-,18-,19+/m1/s1

InChI Key

IGDIDZAQDRAJRB-UPGMHYFXSA-N

Isomeric SMILES

CC1=C[C@@H]2[C@](CC1)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)OC(=O)C)C)COC(=O)C

Canonical SMILES

CC1=CC2C(CC1)(C3(CC(C(C34CO4)O2)OC(=O)C)C)COC(=O)C

Origin of Product

United States

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